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Compound of Interest

Compound Name:
2,4-Dichloro-6-

hydroxybenzaldehyde

Cat. No.: B1332113 Get Quote

An In-depth Technical Guide to 2,4-Dichloro-6-
hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and reactivity of 2,4-Dichloro-6-hydroxybenzaldehyde. It is intended for

researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug

development, with a particular focus on its application as a precursor for novel therapeutic

agents.

Chemical Structure and Identifiers
2,4-Dichloro-6-hydroxybenzaldehyde, also known as 4,6-Dichlorosalicylaldehyde, is a

disubstituted aromatic aldehyde. The structure consists of a benzene ring functionalized with a

hydroxyl group, an aldehyde group, and two chlorine atoms. The positioning of these groups

dictates its chemical reactivity and potential for further derivatization.

Key functional groups on the benzaldehyde core.

Table 1: Chemical Identifiers and Physicochemical
Properties
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Property Value Reference(s)

IUPAC Name
2,4-dichloro-6-

hydroxybenzaldehyde

Synonyms 4,6-Dichlorosalicylaldehyde [1]

CAS Number 78443-72-8 [1]

Molecular Formula C₇H₄Cl₂O₂ [1]

Molecular Weight 191.01 g/mol [1]

Appearance Light brown to brown solid

Melting Point 51 °C

Boiling Point 255.2 ± 35.0 °C (at 760 Torr) [1]

Density 1.547 ± 0.06 g/cm³ (at 20 °C) [1]

Solubility
Sparingly soluble in water

(0.092 g/L at 25 °C)
[1]

SMILES Oc1cc(Cl)cc(Cl)c1C=O

InChI Key
XFYKHXQQNRESHU-

UHFFFAOYSA-N

Spectroscopic Profile
While experimental spectra for 2,4-Dichloro-6-hydroxybenzaldehyde are not widely

published, its spectroscopic characteristics can be predicted based on its structure and data

from analogous compounds. The presence of the aldehyde, hydroxyl, and chloro-substituted

aromatic ring provides a distinct spectroscopic signature.

Table 2: Predicted Spectroscopic Data
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Technique Feature
Predicted Chemical
Shift / Wavenumber

Rationale

¹H NMR
Aldehyde Proton (-

CHO)
δ 9.8 - 10.5 ppm

Deshielded by the

carbonyl group's

anisotropic effect and

the electron-

withdrawing nature of

the aromatic ring.

Phenolic Proton (-OH) δ 10.0 - 12.0 ppm

Intramolecular

hydrogen bonding

with the ortho-

aldehyde group

causes significant

deshielding.

Aromatic Protons (Ar-

H)
δ 6.8 - 7.6 ppm

Two singlets or narrow

doublets are

expected. The

electron-withdrawing

effects of the chlorine

and aldehyde groups

will shift these protons

downfield compared

to unsubstituted

phenol.

¹³C NMR
Carbonyl Carbon

(C=O)
δ 190 - 198 ppm

Typical range for

aromatic aldehydes.

Aromatic Carbons (C-

Cl)
δ 125 - 140 ppm

Direct attachment to

chlorine causes a

downfield shift.

Aromatic Carbons (C-

OH, C-CHO)

δ 155 - 165 ppm (C-

OH), 115 - 125 ppm

(C-CHO)

The C-OH carbon is

significantly

deshielded, while the

C-CHO carbon is

shielded relative to
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other aromatic

carbons.

Aromatic Carbons (C-

H)
δ 115 - 135 ppm

Chemical shifts are

influenced by the

cumulative electronic

effects of all

substituents.

FT-IR O-H Stretch
3100 - 3300 cm⁻¹

(broad)

Broad peak

characteristic of a

hydrogen-bonded

hydroxyl group.[2]

C-H Stretch

(Aldehyde)

2820-2880 cm⁻¹ and

2720-2780 cm⁻¹

Fermi resonance

doublet is

characteristic of the

aldehyde C-H bond.[2]

C=O Stretch

(Carbonyl)
1650 - 1680 cm⁻¹

Conjugation with the

aromatic ring and

intramolecular H-

bonding lowers the

frequency from a

typical aldehyde

(~1725 cm⁻¹).[2]

C=C Stretch

(Aromatic)
1550 - 1600 cm⁻¹

Multiple bands are

expected for the

aromatic ring.

C-Cl Stretch 700 - 850 cm⁻¹

Strong absorptions in

the fingerprint region

corresponding to the

C-Cl bonds.

Synthesis and Reactivity
The synthesis of 2,4-Dichloro-6-hydroxybenzaldehyde is not widely documented, but a

plausible and efficient route involves the direct formylation of a suitable precursor, 2,4-
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dichlorophenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of

phenols and is well-suited for this transformation.[3][4][5]

Proposed Synthesis via Reimer-Tiemann Reaction

Starting Material:
2,4-Dichlorophenol

Intermediate Formation:
Generation of Dichlorocarbene (:CCl₂)

Formation of Phenoxide Ion

 Add Reagents

Reagents:
1. Chloroform (CHCl₃)

2. Strong Base (e.g., NaOH)

Conditions:
Aqueous biphasic system

Heat (e.g., 60-70°C)

Electrophilic Attack:
Ortho-attack of phenoxide on dichlorocarbene

 Heat

Hydrolysis:
Conversion of dichloromethyl group

to aldehyde

Acidic Workup & Purification:
Neutralization (e.g., HCl)

Extraction & Crystallization

Final Product:
2,4-Dichloro-6-hydroxybenzaldehyde
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Click to download full resolution via product page

Proposed Synthesis via Reimer-Tiemann Reaction.

The reactivity of the molecule is governed by its three key functional groups:

Aldehyde Group: Susceptible to nucleophilic attack and can undergo reactions such as

oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g.,

Schiff base formation).

Phenolic Hydroxyl Group: Weakly acidic and can be deprotonated. It is an activating, ortho-

para directing group for electrophilic aromatic substitution, though the ring is deactivated by

the chlorine atoms.

Dichlorinated Aromatic Ring: The chlorine atoms are electron-withdrawing, deactivating the

ring towards further electrophilic substitution. They also serve as potential sites for

nucleophilic aromatic substitution under harsh conditions.

Application in Drug Development
The primary application of 2,4-Dichloro-6-hydroxybenzaldehyde in drug development is as a

key building block for the synthesis of more complex heterocyclic compounds. Notably, it is

used in the creation of indazole derivatives that have shown potent antibacterial activity

through the inhibition of DNA gyrase B.[1]
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Application in the Synthesis of DNA Gyrase Inhibitors

2,4-Dichloro-6-
hydroxybenzaldehyde

Condensation Reaction
(e.g., with a hydrazine derivative)

Schiff Base or Hydrazone
Intermediate

Cyclization Reaction
(Intramolecular)

Substituted Indazole
Derivative

Biological Target:
DNA Gyrase B

 Inhibits

Click to download full resolution via product page

Application in the Synthesis of DNA Gyrase Inhibitors.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an

excellent target for antibiotics.[6][7] Inhibitors of the GyrB subunit typically function by

competing with ATP, thereby preventing the enzyme from introducing negative supercoils into

the DNA. This disruption leads to the fragmentation of the bacterial chromosome and

ultimately, cell death.[8][9]
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Mechanism of DNA Gyrase Inhibition

Normal DNA Replication

Inhibition Pathway

Relaxed Bacterial DNA

DNA Gyrase (GyrA/GyrB)

Negatively Supercoiled DNA

 Introduces supercoils

Inhibited Gyrase Complex

ATP

Successful DNA Replication

Indazole Derivative
(GyrB Inhibitor)

 Binds to GyrB subunit

DNA Strand Breaks

 Prevents DNA ligation

Bacterial Cell Death

Click to download full resolution via product page

Mechanism of DNA Gyrase Inhibition.

Experimental Protocols
Proposed Synthesis via Reimer-Tiemann Reaction
This protocol describes a plausible method for the synthesis of 2,4-Dichloro-6-
hydroxybenzaldehyde from 2,4-dichlorophenol.
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Principle: The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from

chloroform and a strong base. The highly electrophilic carbene is attacked by the electron-rich

phenoxide ion of 2,4-dichlorophenol, leading to ortho-formylation.[3][4]

Materials:

2,4-Dichlorophenol (1.0 eq)

Sodium hydroxide (NaOH) (4.0 eq)

Chloroform (CHCl₃) (3.0 eq)

Ethanol

Deionized water

Hydrochloric acid (HCl), concentrated

Diethyl ether or Dichloromethane (DCM) for extraction

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel,

and a mechanical stirrer, dissolve sodium hydroxide in deionized water to create a ~50%

(w/v) solution.

Add 2,4-dichlorophenol to the flask, followed by a small amount of ethanol to aid solubility.

Stir the mixture until a homogenous solution of the sodium phenoxide is formed.

Heat the mixture to 60-65 °C in a water bath with vigorous stirring.

Add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is

exothermic and the temperature should be maintained below 70 °C.

After the addition is complete, continue to stir the mixture at 60-65 °C for an additional 2-3

hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature. Remove the excess chloroform by distillation

under reduced pressure.

Carefully acidify the remaining aqueous solution with concentrated HCl with cooling in an ice

bath until the pH is ~2-3. A precipitate should form.

Extract the product from the aqueous layer three times with diethyl ether or DCM.

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude

product.

Purify the crude solid by recrystallization from an appropriate solvent system (e.g.,

ethanol/water or hexane/ethyl acetate) to afford pure 2,4-Dichloro-6-
hydroxybenzaldehyde.

DNA Gyrase Supercoiling Inhibition Assay
This protocol provides a general method to screen compounds, such as indazole derivatives

synthesized from the title compound, for their ability to inhibit bacterial DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular plasmid DNA in an

ATP-dependent manner. Inhibitors will prevent this supercoiling. The different topological forms

of the DNA (relaxed vs. supercoiled) can be separated and visualized by agarose gel

electrophoresis.[10][11][12]

Materials:

Purified bacterial DNA gyrase (GyrA and GyrB subunits)

Relaxed circular plasmid DNA (e.g., pBR322) as substrate

5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 50 mM MgCl₂, 5 mM DTT, 900 mM

Potassium Glutamate, 50% glycerol)

ATP solution (10 mM)
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Test compound (inhibitor) dissolved in DMSO

Ciprofloxacin or Novobiocin (positive control inhibitor)

Stop Buffer / Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

Agarose, Tris-acetate-EDTA (TAE) buffer

Ethidium bromide or other DNA stain

Assay Procedure:

On ice, prepare reaction mixtures in microcentrifuge tubes. For a standard 20 µL reaction,

add in order:

Nuclease-free water to final volume

4 µL of 5X Assay Buffer

1 µL of relaxed pBR322 DNA (e.g., 0.5 µg/µL)

2 µL of 10 mM ATP

1 µL of test compound at various concentrations (or DMSO for negative control).

Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme (e.g., 1

Unit).

Mix gently and incubate the reactions at 37 °C for 30-60 minutes.

Terminate the reaction by adding 5 µL of Stop Buffer / Loading Dye.

Load the entire reaction volume onto a 1% agarose gel prepared with 1X TAE buffer.

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has

migrated approximately 75% of the gel length.

Stain the gel with ethidium bromide (0.5 µg/mL) for 15-20 minutes, followed by destaining in

water.
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Visualize the DNA bands under UV illumination and document the results.

Data Analysis:

The negative control (no enzyme) will show a band corresponding to relaxed DNA.

The positive control (enzyme, no inhibitor) will show a faster-migrating band corresponding

to supercoiled DNA.

Effective inhibitors will show a dose-dependent decrease in the intensity of the supercoiled

band and an increase in the relaxed band.

The concentration of the inhibitor that results in 50% inhibition of supercoiling activity (IC₅₀)

can be determined by quantifying band intensities and plotting them against inhibitor

concentration.

Safety and Handling
2,4-Dichloro-6-hydroxybenzaldehyde should be handled with appropriate care in a laboratory

setting.

Table 3: Safety and Handling Information
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Category Information

Hazard Codes Xi (Irritant)

Risk Statements
R36/37/38: Irritating to eyes, respiratory system,

and skin.

Safety Statements

S26: In case of contact with eyes, rinse

immediately with plenty of water and seek

medical advice. S36/37/39: Wear suitable

protective clothing, gloves, and eye/face

protection.

Personal Protective Equipment

Safety goggles, chemical-resistant gloves, lab

coat. Work in a well-ventilated area or fume

hood.

Storage

Store under an inert gas (e.g., Argon or

Nitrogen) at 2-8 °C. The compound is noted to

be air-sensitive.[1]

In case of Exposure

Eyes: Immediately flush with plenty of water for

at least 15 minutes. Skin: Wash off with soap

and plenty of water. Inhalation: Move to fresh

air.

Conclusion
2,4-Dichloro-6-hydroxybenzaldehyde is a valuable synthetic intermediate with significant

potential in the field of drug discovery. Its defined structure and predictable reactivity allow for

its strategic incorporation into complex molecules, most notably as a precursor to indazole-

based inhibitors of bacterial DNA gyrase. This guide provides the foundational chemical data,

plausible synthetic and analytical protocols, and a clear rationale for its application, serving as

a resource to facilitate further research and development of novel antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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